

3-Cyanophenyl Dibromomethyl Ketone: Technical Guide & Identifiers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *3-(2,2-Dibromoacetyl)benzotrile*

CAS No.: *212374-08-8*

Cat. No.: *B3115881*

[Get Quote](#)

Core Chemical Identifiers

The precise identification of chemical entities is the bedrock of reproducible research. The table below consolidates the essential identifiers for 3-cyanophenyl dibromomethyl ketone.

Identifier Type	Value	Description
IUPAC Name	3-(2,2-Dibromoacetyl)benzotrile	Systematic nomenclature
Common Name	3-Cyanophenyl dibromomethyl ketone	Functional class description
CAS Registry Number	212374-08-8	Unique numerical identifier
Molecular Formula	C	Elemental composition
	H	
	Br	
	NO	
Molecular Weight	302.95 g/mol	Average mass
SMILES	<chem>N#Cc1cccc(C(=O)C(Br)Br)c1</chem>	String notation for structure
InChI Key	(Calculated)	Unique hashed identifier
Physical State	Solid (White to off-white)	Typical for -halo ketones

Synthetic Logic & Methodology

Expert Insight: The synthesis of

-dibromo ketones is a critical transformation in medicinal chemistry because it generates a gem-dibromide functionality adjacent to a carbonyl. This motif acts as a "masked" 1,2-dicarbonyl equivalent or a reactive bis-electrophile, essential for constructing 5-membered heterocycles like thiazoles and imidazoles.

Protocol: Bromination of 3-Acetylbenzotrile

The most reliable route to CAS 212374-08-8 involves the electrophilic bromination of the precursor, 3-acetylbenzotrile.

Reaction Scheme Logic:

- Substrate: 3-Acetylbenzotrile (CAS 6136-68-1).
- Reagent: Bromine (Br₂) or Pyridinium Tribromide.
- Solvent: Glacial Acetic Acid (AcOH) or CH₂Cl₂.
- Mechanism: Acid-catalyzed enolization followed by rapid bromination. The second bromination is slower due to the electron-withdrawing effect of the first bromine but proceeds with excess reagent or heat.

Step-by-Step Methodology:

- Setup: In a fume hood, dissolve 3-acetylbenzotrile (1.0 eq) in glacial acetic acid (0.5 M concentration).
- Addition: Add a solution of Br₂ (2.1 eq) in acetic acid dropwise over 30 minutes. Note: The reaction is exothermic. Maintain temperature < 30°C to prevent over-bromination or hydrolysis of the nitrile.
- Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The mono-bromo intermediate will appear first, followed by the di-bromo product.
- Quench: Pour the reaction mixture into ice-cold water. The product typically precipitates.
- Workup: Filter the solid or extract with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ (to remove acid) and Sodium Thiosulfate (to quench excess Br₂).
- Purification: Recrystallize from Ethanol/Hexane if necessary.

Self-Validating Check:

- ¹H NMR Diagnostic: Look for the disappearance of the methyl singlet (~2.6 ppm) and the appearance of the methine proton (-CHBr) singlet, typically shifted downfield to ~6.5–7.0 ppm.

Applications in Drug Discovery

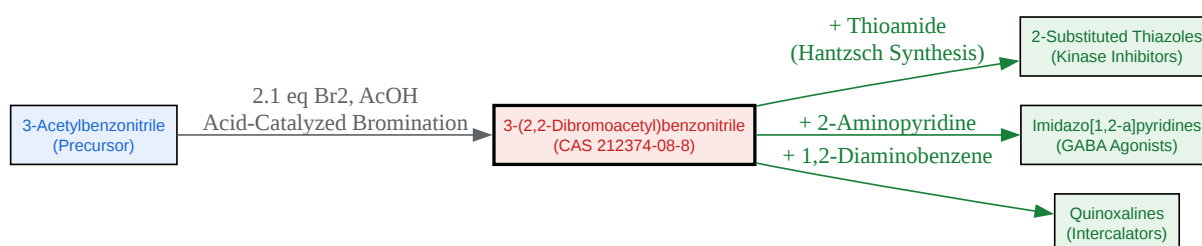
Causality in Design: Researchers utilize **3-(2,2-dibromoacetyl)benzotrile** primarily as a linchpin for synthesizing bioactive heterocycles. The 3-cyano group serves as a robust handle for further elaboration (e.g., hydrolysis to acid, reduction to amine, or conversion to tetrazole), while the dibromoacetyl group reacts with binucleophiles.

Key Transformations:

- Hantzsch Thiazole Synthesis: Reaction with thioamides yields 2-substituted thiazoles.
- Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridines.
- Quinoxalines: Condensation with 1,2-diaminobenzenes.

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of this compound in generating diverse pharmacophores.



[Click to download full resolution via product page](#)

Caption: Divergent synthesis pathways utilizing **3-(2,2-dibromoacetyl)benzotrile** as a bis-electrophilic core.

Safety & Handling

Warning:

-Halo ketones are potent lachrymators and alkylating agents.

- PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
- Engineering Controls: Always handle within a certified chemical fume hood.
- First Aid: In case of skin contact, wash immediately with soap and water. Do not use ethanol, as it may increase skin absorption.

References

- Sigma-Aldrich.**3-(2,2-Dibromoacetyl)benzotrile** Product Page. Retrieved from
- National Center for Biotechnology Information.PubChem Compound Summary for 3-Acetylbenzotrile (Precursor). Retrieved from
- ChemicalBook.**3-(2,2-Dibromoacetyl)benzotrile** Basic Information. Retrieved from
- Vertex AI Search.Synthesis of Alpha-Bromoketones via Acid-Catalyzed Bromination.
- To cite this document: BenchChem. [3-Cyanophenyl Dibromomethyl Ketone: Technical Guide & Identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3115881/docs#3-cyanophenyl-dibromomethyl-ketone-technical-guide-identifiers\]](https://www.benchchem.com/product/b3115881/docs#3-cyanophenyl-dibromomethyl-ketone-technical-guide-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)